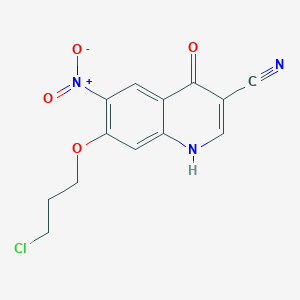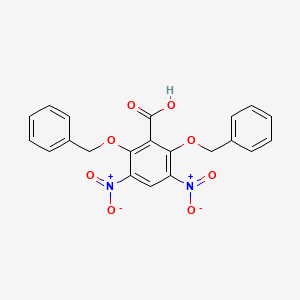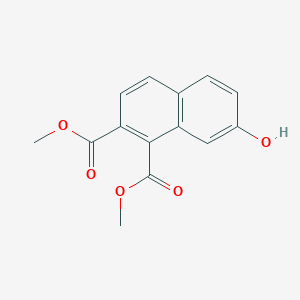
4-Tetradecylbenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Tetradecylbenzonitrile is an organic compound characterized by a benzonitrile group attached to a tetradecyl chain. This compound is notable for its unique structural properties, which make it a subject of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Tetradecylbenzonitrile typically involves the reaction of benzonitrile with tetradecyl bromide in the presence of a strong base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 4-Tetradecylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The benzonitrile group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like bromine (Br₂) and iron (Fe) can facilitate substitution reactions.
Major Products:
Oxidation: Tetradecylbenzoic acid.
Reduction: Tetradecylbenzylamine.
Substitution: Various substituted benzonitriles depending on the substituent introduced.
Aplicaciones Científicas De Investigación
4-Tetradecylbenzonitrile has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Tetradecylbenzonitrile involves its interaction with specific molecular targets, leading to various biochemical effects. The nitrile group can interact with enzymes and receptors, modulating their activity and influencing cellular pathways. The tetradecyl chain enhances the compound’s lipophilicity, facilitating its incorporation into biological membranes and affecting membrane-associated processes.
Comparación Con Compuestos Similares
4-Tetradecylbenzamide: Similar structure but with an amide group instead of a nitrile group.
4-Tetradecylbenzoic acid: The carboxylic acid analog of 4-Tetradecylbenzonitrile.
4-Tetradecylbenzylamine: The amine analog of this compound.
Uniqueness: this compound is unique due to its specific combination of a long alkyl chain and a nitrile group, which imparts distinct chemical and physical properties. This combination makes it particularly useful in applications requiring both hydrophobic interactions and reactivity of the nitrile group.
Propiedades
Número CAS |
479412-23-2 |
|---|---|
Fórmula molecular |
C21H33N |
Peso molecular |
299.5 g/mol |
Nombre IUPAC |
4-tetradecylbenzonitrile |
InChI |
InChI=1S/C21H33N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-20-15-17-21(19-22)18-16-20/h15-18H,2-14H2,1H3 |
Clave InChI |
YGSFYXAKKASFAL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCC1=CC=C(C=C1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(9H-Fluoren-9-ylidene)methyl]-2,6-bis[(piperidin-1-YL)methyl]phenol](/img/structure/B14231163.png)




![Ethyl (2S)-2-[(azidocarbonyl)oxy]propanoate](/img/structure/B14231188.png)


![Silane, [(7-bromo-3,4-dihydro-1-naphthalenyl)oxy]tris(1-methylethyl)-](/img/structure/B14231208.png)





